molecular formula C16H20ClNO B7888695 beta-Methylaminoethyl benzhydryl ether hydrochloride

beta-Methylaminoethyl benzhydryl ether hydrochloride

Cat. No.: B7888695
M. Wt: 277.79 g/mol
InChI Key: OARUOQLHKTZEIM-UHFFFAOYSA-N
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Description

Beta-Methylaminoethyl benzhydryl ether hydrochloride: is a synthetic compound known for its antihistamine properties. It is commonly used in the treatment of allergic reactions, such as hay fever and urticaria. This compound is also known for its sedative effects and is often included in over-the-counter medications for cold and allergy relief .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-Methylaminoethyl benzhydryl ether hydrochloride typically involves the reaction of benzhydrol with beta-methylaminoethyl chloride in the presence of a base, such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol, and the product is then purified by recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: Beta-Methylaminoethyl benzhydryl ether hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Beta-Methylaminoethyl benzhydryl ether hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of beta-Methylaminoethyl benzhydryl ether hydrochloride involves its antagonistic effects on histamine H1 receptors. By blocking these receptors, the compound prevents the action of histamine, thereby reducing symptoms of allergic reactions such as itching, swelling, and vasodilation. Additionally, its sedative effects are attributed to its ability to cross the blood-brain barrier and interact with central nervous system receptors .

Comparison with Similar Compounds

  • Diphenhydramine hydrochloride
  • Chlorpheniramine maleate
  • Promethazine hydrochloride

Comparison: Beta-Methylaminoethyl benzhydryl ether hydrochloride is unique in its specific structure, which provides a balance between antihistamine and sedative effects. Compared to diphenhydramine hydrochloride, it has a slightly different side chain, which can influence its pharmacokinetic properties. Chlorpheniramine maleate and promethazine hydrochloride, while also antihistamines, have different chemical structures and may exhibit varying degrees of sedative effects and receptor selectivity .

Properties

IUPAC Name

2-benzhydryloxyethyl(methyl)azanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO.ClH/c1-17-12-13-18-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15;/h2-11,16-17H,12-13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OARUOQLHKTZEIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[NH2+]CCOC(C1=CC=CC=C1)C2=CC=CC=C2.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

17471-10-2 (Parent)
Record name Ethylamine, 2-(diphenylmethoxy)-N-methyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053499404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

277.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53499-40-4
Record name Ethylamine, 2-(diphenylmethoxy)-N-methyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053499404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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